2-(Furan-2-yl)-2-methylpropan-1-amine
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Overview
Description
2-(Furan-2-yl)-2-methylpropan-1-amine is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with a suitable amine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the amine product.
Another approach involves the alkylation of furan with a suitable alkyl halide, followed by the introduction of the amine group through nucleophilic substitution. This method may require the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient product isolation.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid or other oxidized derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
Oxidation: Furan-2-carboxylic acid and other oxidized derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
2-(Furan-2-yl)-2-methylpropan-1-amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential antibacterial, antifungal, or antiviral properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-2-methylpropan-1-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions with active site residues .
Comparison with Similar Compounds
2-(Furan-2-yl)-2-methylpropan-1-amine can be compared with other furan derivatives such as:
Furan-2-carboxylic acid:
Tetrahydrofuran: A reduced derivative used as a solvent and intermediate in organic synthesis.
Furfurylamine: A related amine with applications in the synthesis of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-(furan-2-yl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-8(2,6-9)7-4-3-5-10-7/h3-5H,6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFSOBFATRRRRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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